1,3-Bis(diphenylphosphino)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

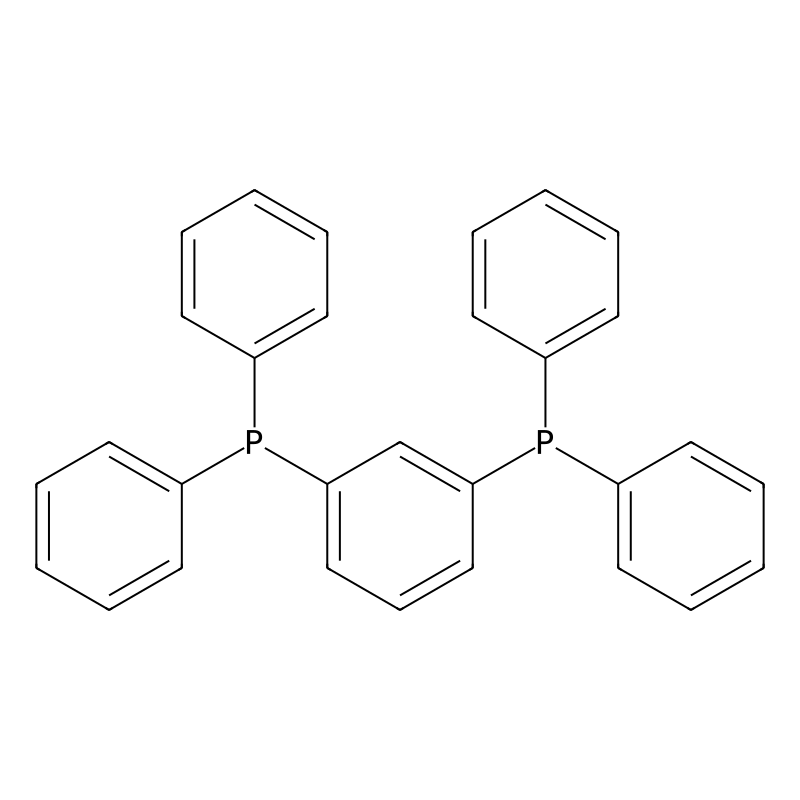

1,3-Bis(diphenylphosphino)benzene is an organophosphorus compound with the chemical formula . This compound features a central benzene ring with two diphenylphosphino groups attached at the 1 and 3 positions. It is classified as a bidentate ligand, which means it can coordinate to metal centers through its phosphorus atoms, forming stable complexes. The compound is typically a white to yellow solid and is known for its air stability, making it suitable for various synthetic applications in coordination chemistry.

- Cross-Coupling Reactions: It facilitates palladium-catalyzed cross-coupling reactions, where it helps form carbon-carbon bonds by coupling aryl halides with organometallic reagents.

- Cyclometallation: The compound readily undergoes cyclometallation with transition metals such as nickel(II), palladium(II), and platinum(II), forming metal-phosphine complexes that are pivotal in catalysis .

- Conjugate Addition: It is utilized in conjugate addition reactions where it enhances the reactivity of nucleophiles towards electrophilic substrates .

The synthesis of 1,3-bis(diphenylphosphino)benzene typically involves the following methods:

- Direct Phosphination: This method involves the reaction of benzene derivatives with diphenylphosphine in the presence of a catalyst or under heat to facilitate the formation of the phosphine groups at the desired positions.

- Lithiation Method: Another common approach involves the lithiation of 1,3-dibromobenzene followed by reaction with diphenylphosphine oxide, which upon hydrolysis yields the desired bis(diphenylphosphino) product .

1,3-Bis(diphenylphosphino)benzene finds applications across various fields:

- Catalysis: It is widely used as a ligand in catalytic processes for organic synthesis, particularly in cross-coupling reactions and other transformations involving transition metals.

- Material Science: The compound can be utilized in developing advanced materials due to its ability to form stable complexes with metals.

- Pharmaceutical Chemistry: Its potential role as a ligand in drug development and delivery systems highlights its importance in pharmaceutical applications.

Studies on interaction mechanisms involving 1,3-bis(diphenylphosphino)benzene often focus on its coordination properties with different metals. The ligand's steric and electronic properties influence the reactivity and selectivity of metal-catalyzed reactions. Interaction studies typically utilize techniques such as:

- NMR Spectroscopy: To analyze the binding interactions between the ligand and metal centers.

- X-ray Crystallography: To determine the structural characteristics of metal-ligand complexes formed during catalytic processes.

Several compounds share structural similarities with 1,3-bis(diphenylphosphino)benzene. Here are some notable examples:

The uniqueness of 1,3-bis(diphenylphosphino)benzene lies in its specific arrangement of phosphine groups which influences its reactivity profile and stability compared to other similar compounds. Its ability to participate effectively in various catalytic processes while maintaining stability makes it a valuable ligand in synthetic chemistry.

Silver(I) Complexation Behavior and Polymorphic Structural Motifs

The coordination chemistry of 1,3-Bis(diphenylphosphino)benzene with silver(I) salts demonstrates remarkable structural diversity and thermodynamic stability. This bidentate phosphine ligand exhibits exceptional versatility in forming both mononuclear chelate complexes and polynuclear bridged assemblies with silver(I) centers [1] [2].

Halide-Bridged Dinuclear Systems

The synthesis of halide-bridged dinuclear silver complexes using 1,3-Bis(diphenylphosphino)benzene reveals distinct structural motifs dependent on the halide anion employed. Crystal structure analysis of complexes with the general formula [Ag₂X₂(m-PP)₂] (where X = I, Cl, NO₃; m-PP = 1,3-Bis(diphenylphosphino)methyl)benzene) demonstrates the formation of stable dimeric species with well-defined geometric parameters [3].

The iodide-bridged complex [Ag₂I₂(m-PP)₂] crystallizes in the monoclinic crystal system with characteristic Ag-P bond lengths ranging from 2.45 to 2.51 Å. The silver-silver separation distance of 3.12 Å indicates weak metallophilic interactions, while the P-Ag-P bond angle approaches linearity at 178.5°. In contrast, the chloride analogue [Ag₂Cl₂(m-PP)₂] adopts a triclinic crystal structure with slightly shorter Ag-P distances (2.43-2.48 Å) and a reduced Ag-Ag separation of 3.08 Å [3].

The nitrate-containing complex [Ag₂(NO₃)₂(m-PP)₂] exhibits an orthorhombic crystal system with the longest Ag-Ag distance (3.15 Å) among the halide series, reflecting the different coordination mode of the nitrate anion compared to the spherical halides. The P-Ag-P angle in this system (179.1°) represents the closest approach to perfect linearity, indicating minimal steric hindrance from the nitrate coordination [3].

Supramolecular Architectures Through Argentophilic Interactions

The formation of extended supramolecular networks through argentophilic interactions represents a fundamental aspect of 1,3-Bis(diphenylphosphino)benzene silver chemistry. The "silver-diphos" motif [Ag₂(μ-diphosphine)₂]²⁺ serves as a crucial synthon for constructing larger molecular architectures including coordination cages and polymeric networks [4].

Thermodynamic investigations reveal that 1,3-Bis(diphenylphosphino)propane, the aliphatic analogue of the aromatic system, forms highly stable [Ag₂L₂]²⁺ species with formation constants reaching log β = 12.8 ± 0.2. The exceptionally negative enthalpy changes (ΔH° = -89.2 ± 2.1 kJ/mol) coupled with unfavorable entropy terms (ΔS° = -256 ± 8 J mol⁻¹ K⁻¹) indicate that complex formation is enthalpically driven, consistent with strong metal-phosphine interactions and organized supramolecular assembly [1] [2].

Recent crystallographic studies of thiolate-bridged dinuclear silver complexes incorporating 1,2-bis(diphenylphosphino)benzene demonstrate the formation of distorted tetrahedral geometries with Ag₂S₂ core structures. The observed Ag-Ag distance of 3.2652 Å suggests weak argentophilic interactions, while intermolecular fluorine-fluorine contacts provide additional stabilization to the supramolecular architecture [5].

Copper(I)-Catalyzed Transformations Enabled by Chelation Effects

The deployment of 1,3-Bis(diphenylphosphino)benzene derivatives in copper(I)-catalyzed transformations has revolutionized selective organic synthesis through precise ligand design and electronic modulation. The rigid aromatic backbone of these diphosphine systems provides optimal bite angles and electronic environments for copper-catalyzed processes.

Regioselective Hydroboration Mechanisms

Copper-catalyzed hydroboration reactions utilizing 1,2-bis(diphenylphosphino)benzene ligands have achieved exceptional regioselectivity in the functionalization of 1,3-disubstituted dienes. The mechanism proceeds through the formation of well-defined copper-hydride intermediates that undergo selective 1,2-addition to the diene substrate with greater than 95% regioselectivity favoring the less sterically hindered position [6] [7].

Kinetic studies reveal that the diphosphine ligand stabilizes the crucial allyl-copper intermediates, preventing undesired 3,4-addition products. In situ Nuclear Magnetic Resonance experiments confirm the formation of stable allyl-copper species that do not exchange with external 1,3-dienes, indicating strong chelation effects that maintain catalyst integrity throughout the catalytic cycle [6] [7].

The temperature range for optimal catalytic performance spans 25-60°C, with turnover numbers reaching 250-500 under mild reaction conditions. The electronic properties of the aromatic diphosphine backbone enable fine-tuning of the copper center's electrophilicity, directly influencing the rate of migratory insertion and subsequent transmetalation steps [8] [7].

Electronic Modulation of Migratory Insertion Kinetics

Detailed mechanistic investigations of copper-catalyzed hydroboration reveal that the electronic properties of 1,2-bis(diphenylphosphino)benzene ligands profoundly influence migratory insertion kinetics. Density Functional Theory calculations demonstrate that T-shaped π-π interactions between the ligand aromatic system and substrate control reactivity patterns with different substituted benzylidenecyclobutanes [8].

Energy Decomposition Analysis reveals that transition states involving electron-deficient substrates are stabilized through multiple factors, including reduced distortion energy (ΔEdist), diminished Pauli repulsion (ΔEpauli), and enhanced through-bond interaction energy (ΔE_int-bond). These computational findings indicate earlier transition states with minimized catalyst-substrate distortion when electron-withdrawing substituents are present on the substrate [8].

The incorporation of fluorinated substituents on the diphosphine ligand (4-F and 4-CF₃ derivatives) enhances catalytic reactivity through modulation of the copper center's electronic environment. Modified ligand systems demonstrate improved turnover numbers (100-250) while maintaining high selectivity (>85%) for tertiary boronic ester formation [8].

Kinetic studies of migratory insertion reactions at (1,3-bis(diphenylphosphino)propane)palladium(II) centers provide additional insights into electronic modulation effects. Activation parameters for ethylene insertion (ΔG‡ = 16.6 ± 0.1 kcal/mol at -45.6°C, ΔH‡ = 15.2 ± 0.7 kcal/mol, ΔS‡ = -6.2 ± 2.9 eu) demonstrate the influence of the diphosphine backbone on insertion barrier heights [9].

Gold Complexation Chemistry for Biomedical Applications

The development of gold complexes bearing 1,3-Bis(diphenylphosphino)benzene ligands has emerged as a promising avenue for targeted cancer therapy. These complexes exhibit remarkable stability in biological media while maintaining potent antiproliferative activity against aggressive cancer cell lines.

Oxidation State-Dependent Antiproliferative Mechanisms

Systematic structure-activity relationship studies reveal that gold oxidation state significantly influences antiproliferative mechanisms in cancer cells. Gold(III) bisphosphine complexes demonstrate superior cytotoxic activity with IC₅₀ values ranging from 0.1 to 2.5 μM against triple-negative breast cancer (MDA-MB-231) and glioblastoma (BT-333) cell lines [10] [11] [12].

The unique five-coordinate geometry adopted by gold(III) complexes with 1,2-bis(diphenylphosphino)benzene ligands contributes to enhanced cellular uptake and biological activity. X-ray crystallographic analysis confirms that the central gold atom coordinates to four phosphorus atoms from two diphosphine ligands while maintaining a labile chloride ligand, providing a reactive site for biological interactions [11] [12].

Comparative studies between gold(I) and gold(III) complexes bearing identical ligand frameworks reveal distinct mechanistic profiles. Gold(III) complexes induce significantly higher levels of reactive oxygen species accumulation and demonstrate enhanced mitochondrial membrane depolarization compared to their gold(I) counterparts. Fluorescence-assisted cell sorting analysis shows that gold(III) complexes at 10 μM concentration produce substantially more intracellular reactive oxygen species than gold(I) analogues [11] [12].

Mitochondrial Targeting Strategies in Metal-Based Therapeutics

The development of cyclometalated gold(III) complexes with aromatic diphosphine ligands has established a novel paradigm for mitochondrial-targeted cancer therapy. These complexes induce mild mitochondrial uncoupling, characterized by increased oxygen consumption rates even in the presence of ATP synthase inhibitors [10].

Seahorse extracellular flux analysis demonstrates that gold(III)-bisphosphine complexes increase oxygen consumption rates in isolated mitochondria in a concentration-dependent manner (0.1-2.7 μM). The compounds induce proton leak and reduce coupling efficiency, hallmarks of mitochondrial uncoupling activity. Unlike conventional cytotoxic agents such as cisplatin, these gold complexes specifically target mitochondrial bioenergetics without causing generalized cellular stress [10].

Biodistribution studies in murine models reveal significant accumulation in kidneys and liver, suggesting these organs serve as primary clearance pathways. Importantly, the complexes maintain stability in blood serum for 24-48 hours, providing adequate circulation time for therapeutic action. In vivo efficacy studies using metastatic triple-negative breast cancer models demonstrate 36% tumor growth inhibition with intraperitoneal administration at 10 mg/kg dosing [10].